4,6-Dimethoxybenzo[d][1,3]dioxole
Overview
Description
4,6-Dimethoxybenzo[d][1,3]dioxole is a chemical compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It belongs to the class of benzo[d][1,3]dioxoles, which are characterized by a dioxole ring fused to a benzene ring.
Mechanism of Action
Target of Action
Similar compounds have been shown to target various cancer cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit cytotoxic activity against various cancer cell lines .
Biochemical Pathways
Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Result of Action
For instance, certain benzodioxole compounds have demonstrated cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
Preparation Methods
The synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole typically involves the methoxylation of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of 4,6-dihydroxybenzo[d][1,3]dioxole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired dimethoxy compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4,6-Dimethoxybenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield partially or fully reduced products.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,6-Dimethoxybenzo[d][1,3]dioxole has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4,6-Dimethoxybenzo[d][1,3]dioxole can be compared with other benzo[d][1,3]dioxole derivatives such as:
1,3-Benzodioxole: Lacks the methoxy groups and has different reactivity and applications.
4-Methoxybenzo[d][1,3]dioxole: Contains only one methoxy group, leading to different chemical and biological properties.
5,6-Dimethoxybenzo[d][1,3]dioxole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4,6-dimethoxy-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-10-6-3-7(11-2)9-8(4-6)12-5-13-9/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLYRAGVKQQJRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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